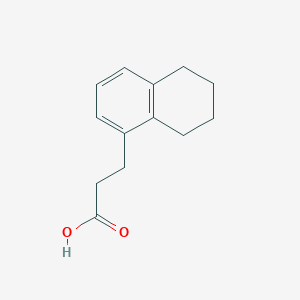

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

CAS No.: 13052-96-5

Cat. No.: VC12019485

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13052-96-5 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6H,1-2,4,7-9H2,(H,14,15) |

| Standard InChI Key | ZGEBZGPVWOXJBJ-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC=C2CCC(=O)O |

| Canonical SMILES | C1CCC2=C(C1)C=CC=C2CCC(=O)O |

Introduction

3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid is a chemical compound with the molecular formula C13H16O2. It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and biological studies.

Synthesis and Preparation

The synthesis of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid typically involves the reaction of tetrahydronaphthalene with appropriate reagents to introduce the propanoic acid moiety. Specific synthesis protocols may vary depending on the starting materials and desired yield.

Biological and Chemical Applications

While specific biological applications of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid are not widely documented, compounds with similar structures have shown potential in various fields:

-

Pharmaceuticals: Derivatives of naphthalene and its hydrogenated forms have been explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities .

-

Organic Synthesis: The compound can serve as a building block for more complex molecules due to its reactive sites.

Research Findings and Future Directions

Research on 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is limited, but related compounds have been studied extensively. For instance, derivatives of tetrahydronaphthalene have been used in the synthesis of biologically active molecules . Future studies could focus on exploring its potential as a precursor for pharmaceuticals or materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume